Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate
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Description
Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate is a useful research compound. Its molecular formula is C17H16Cl2NO3P and its molecular weight is 384.19. The purity is usually 95%.
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Scientific Research Applications
Radical Deoxygenation of Hydroxyl Groups via Phosphites
A novel method for the deoxygenation of hydroxyl groups has been developed, showcasing the versatility of phosphite derivatives in organic synthesis. This approach involves the creation of a phosphite intermediate from an alcohol, which upon treatment, results in the deoxygenation product. This process highlights the potential applications of ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate in synthesizing complex molecules by manipulating oxygen-containing functional groups (Zhang & Koreeda, 2004).
Organophosphorus Chemistry and Synthesis
This compound's role in organophosphorus chemistry is further elucidated through the synthesis of complex phosphorus-containing compounds. The work by Hewitt and Teese (1984) demonstrates the chemical's utility in creating novel phosphinate compounds through bromination and cyclization reactions. Such processes are crucial for developing new materials and pharmaceuticals, showcasing the broad applicability of this chemical in synthetic chemistry (Hewitt & Teese, 1984).
Synthesis of Palladium(II) and Platinum(II) Complexes
The research by Longmire, Zhang, and Shang (1998) on the synthesis of metal complexes using phosphinate ligands underscores the importance of this compound in the field of organometallic chemistry. These complexes are pivotal in catalysis, including asymmetric aldol reactions, which are fundamental in producing chiral compounds. The study highlights the potential of using such phosphinate derivatives in catalytic processes to achieve high efficiency and selectivity (Longmire, Zhang, & Shang, 1998).
Corrosion Inhibition Efficiency
Djenane, Chafaa, Chafai, Kerkour, and Hellal (2019) explored the application of phosphinate derivatives as corrosion inhibitors. Their study demonstrates the effectiveness of such compounds in protecting metals against corrosion in acidic environments. This application is critical in industrial settings, where corrosion can lead to significant economic losses and safety hazards. The research opens up new avenues for the use of this compound derivatives in developing more efficient and environmentally friendly corrosion inhibitors (Djenane et al., 2019).
Properties
IUPAC Name |
N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2NO3P/c1-2-23-24(22,14-11-7-4-8-12-14)17(15(18)19)20-16(21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJAWDNIQTVLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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